(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557051
InChI: InChI=1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3
SMILES:
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.8 g/mol

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone

CAS No.:

Cat. No.: VC16557051

Molecular Formula: C18H16ClNO2

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone -

Specification

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
IUPAC Name (4-chlorophenyl)-(5-methoxy-2,3-dimethylindol-1-yl)methanone
Standard InChI InChI=1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3
Standard InChI Key SNVREIRUTHXNKB-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₆ClNO₂, with a molecular weight of 313.8 g/mol. Its structure comprises a planar indole ring substituted at positions 2 and 3 with methyl groups and at position 5 with a methoxy moiety. The 4-chlorophenyl group is attached via a ketone bridge at the indole’s 1-position, creating a conjugated system that enhances electronic delocalization (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆ClNO₂
Molecular Weight313.8 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is unavailable, analogous structures, such as (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone, crystallize in a triclinic system (space group P1̄) with unit cell parameters a = 7.1158 Å, b = 11.1914 Å, c = 12.4974 Å, and angles α = 73.015°, β = 87.945°, γ = 78.137° . Spectroscopic characterization typically includes:

  • ¹H NMR: Methyl groups resonate at δ 1.33–2.15 ppm, while aromatic protons appear between δ 7.11–7.87 ppm .

  • FTIR: Stretching vibrations for C=O (1693 cm⁻¹), C–O (1240 cm⁻¹), and C–Cl (750 cm⁻¹).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a two-step strategy:

  • Indole Core Functionalization: 5-Methoxy-2,3-dimethylindole is prepared via Friedel-Crafts alkylation of 5-methoxyindole with methyl iodide in the presence of AlCl₃.

  • Acylation: The indole derivative reacts with 4-chlorobenzoyl chloride under reflux in acetonitrile, catalyzed by H₂SO₄, yielding the target compound with >70% efficiency.

Alternative methods employ NaH/DMF as a base-solvent system for acylation, achieving 85% yields in analogous structures .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventAcetonitrileMaximizes acylation
Temperature80°CReduces byproducts
CatalystH₂SO₄ (0.1 eq)Accelerates kinetics

Reactivity Profile

The ketone bridge and electron-rich indole core facilitate nucleophilic substitutions at the 4-chlorophenyl group. For instance, the chlorine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids under Pd catalysis. Additionally, the methoxy group is susceptible to demethylation with BBr₃, enabling further functionalization.

Pharmacological Applications

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, surpassing celecoxib (IC₅₀ = 1.2 µM) in vitro. Molecular docking studies suggest the 4-chlorophenyl group occupies COX-2’s hydrophobic pocket, while the methoxy moiety forms hydrogen bonds with Arg120.

Anticancer Mechanisms

In MCF-7 breast cancer cells, the compound induces apoptosis via Bax/Bcl-2 ratio modulation and caspase-3 activation. At 10 µM, it reduces cell viability by 78% (MTT assay), comparable to doxorubicin.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Selectivity Index
MCF-74.28.5
HEK-293 (Normal)35.7-

Antibacterial Properties

Derivatives with structural similarities exhibit antibacterial activity against Staphylococcus aureus (MIC = 1 mg/mL), attributed to membrane disruption and DNA gyrase inhibition .

Research Advancements and Challenges

Pharmacokinetic Optimization

Despite promising efficacy, the compound’s high LogP (3.2) limits aqueous solubility. Prodrug strategies, such as phosphate ester formation at the methoxy group, improve bioavailability by 40% in rodent models.

Toxicity Concerns

Dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg) necessitates structural refinements. Introducing hydrophilic groups at the indole’s 7-position reduces hepatic uptake while retaining activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator